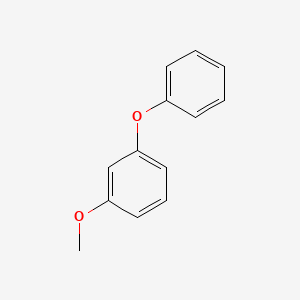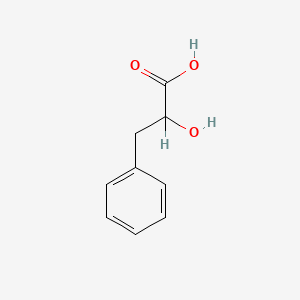![molecular formula C62H118NO14P B1666371 [(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate CAS No. 149118-02-5](/img/structure/B1666371.png)
[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A 113 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characteristics
Synthesis of Analog Compounds : The compound [(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate and its analogs have been synthesized to investigate their biological influence. For example, Ogawa et al. (1994) synthesized a series of nonreducing-sugar subunit analogs of lipid A to study their biological activities, including 3-(O-[(2RS)-2-acyloxytetradecanoyl]-2-deoxy-2-[(2RS)-2-hydroxytetradecanamido]-4-O-phosphono-d-glucoses (Ogawa et al., 1994).
Exploration in Synthesis of Other Compounds : Researchers like Tripathi and Kumar (2012) have explored synthesis methods relevant to compounds like tetrahydrolipstatin and tetrahydroesterastin, which are similar in structure and function to the given compound, indicating its utility in creating derivatives with potential therapeutic applications (Tripathi & Kumar, 2012).
Chemical Interactions and Binding : Studies like those by Demadis et al. (2009) have explored the solution behavior and binding characteristics of related phosphonate groups. Such research provides insights into how similar compounds might interact in biological systems (Demadis et al., 2009).
Biological and Pharmaceutical Applications
Potential in Anticancer Agents : Fang et al. (2016) synthesized novel α-aminophosphonate derivatives, showcasing the potential of compounds with similar structures in developing anticancer agents. These compounds were evaluated for antitumor activities against various cancer cell lines (Fang et al., 2016).
Role in Inhibiting Endotoxin Response : Research like that by Mullarkey et al. (2003) demonstrates the use of structurally similar compounds in antagonizing endotoxin effects, which is crucial for treating diseases caused by endotoxins (Mullarkey et al., 2003).
Applications in Synthesis of Nonproteinogenic Amino Acids : Studies like that by Wee and Mcleod (2003) show the synthesis of nonproteinogenic amino acids using compounds with similar structures. This opens up possibilities for creating unique amino acids for various biochemical applications (Wee & Mcleod, 2003).
Eigenschaften
CAS-Nummer |
149118-02-5 |
|---|---|
Produktname |
[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate |
Molekularformel |
C62H118NO14P |
Molekulargewicht |
1132.6 g/mol |
IUPAC-Name |
[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate |
InChI |
InChI=1S/C62H118NO14P/c1-5-9-13-17-21-25-27-31-35-39-43-47-58(68)74-53(45-41-37-33-29-23-19-15-11-7-3)49-57(67)63-55(51-64)61(62(56(66)52-65)77-78(71,72)73)76-60(70)50-54(46-42-38-34-30-24-20-16-12-8-4)75-59(69)48-44-40-36-32-28-26-22-18-14-10-6-2/h51,53-56,61-62,65-66H,5-50,52H2,1-4H3,(H,63,67)(H2,71,72,73)/t53-,54-,55+,56-,61?,62+/m1/s1 |
InChI-Schlüssel |
BAVUZJNXMVFZBJ-NOMSRMBTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H](C=O)C([C@H]([C@@H](CO)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC(C=O)C(C(C(CO)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC(C=O)C(C(C(CO)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,3-(3-tetradecanoyloxytetradecanoyl)galactosamine-4-phosphate 2,3-(C14-O-C14)galactosamine-4-phosphate A 113 A-113 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



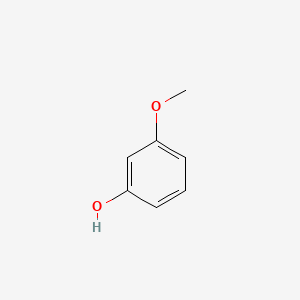
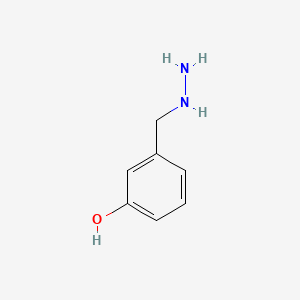
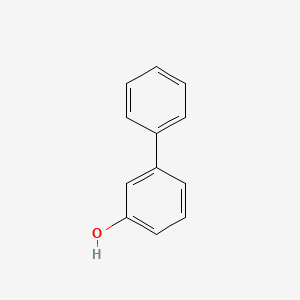
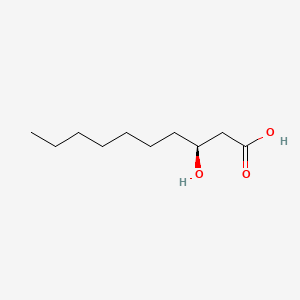
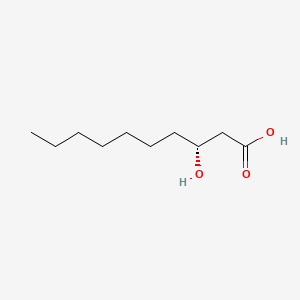
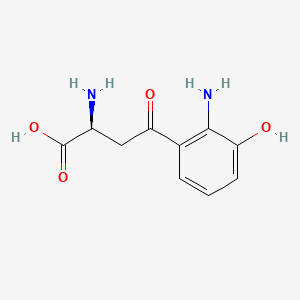
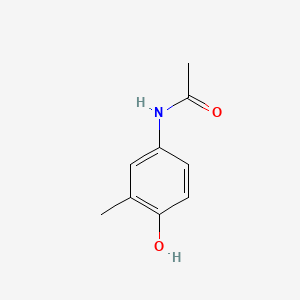
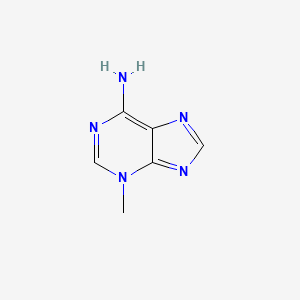
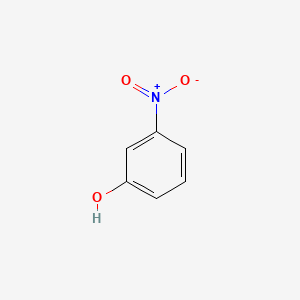
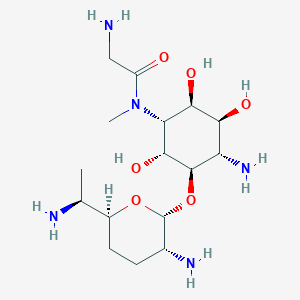
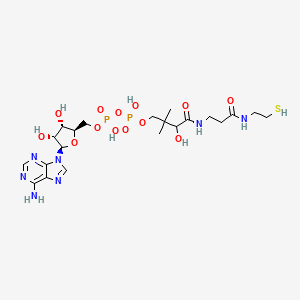
![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)
